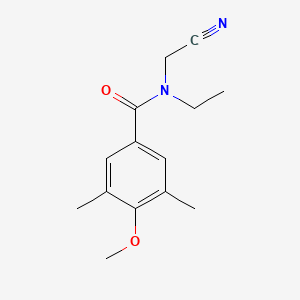![molecular formula C20H18ClN3OS B2823834 5-[(3-chlorophenyl)methylsulfanyl]-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one CAS No. 958584-20-8](/img/structure/B2823834.png)
5-[(3-chlorophenyl)methylsulfanyl]-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-[(3-chlorophenyl)methylsulfanyl]-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one” is a derivative of quinazolinone . Quinazolinones are a class of compounds that include a benzene ring fused with a 2-pyrimidinone, 4-pyrimidinone, or 2,4-pyrimidinedione ring . They are known for their various therapeutic and biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, antileishmanial, anti-inflammatory, and more .
Synthesis Analysis
The synthesis of quinazolinone derivatives like the one you mentioned often involves multi-component reactions (MCRs), which are efficient, fast, economical, and environmentally friendly . Popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In some cases, the synthesis involves an intramolecular rearrangement and a cyclization through an intramolecular nucleophilic reaction .Molecular Structure Analysis
Quinazolinones are formed by the fusion of a benzene ring with a 2-pyrimidinone, 4-pyrimidinone, or 2,4-pyrimidinedione ring . The specific compound you mentioned also includes a 3-chlorophenyl group, a methylsulfanyl group, and a propan-2-yl group attached to the quinazolinone core.Scientific Research Applications
Farnesyl Protein Transferase Inhibition
One significant application of related compounds is as inhibitors of farnesyl protein transferase (FPT), an enzyme involved in the post-translational modification of proteins like Ras. Inhibition of FPT has been explored for its potential to prevent the activation of oncogenic proteins and thereby exert antitumor effects. A notable compound in this area is R115777, a potent and selective FPT inhibitor with significant antitumor effects in vivo following oral administration in mice, highlighting the therapeutic potential of such compounds in cancer treatment (Venet, End, & Angibaud, 2003).
Antimicrobial and Antifungal Activities
Compounds within this class have also been synthesized and tested for their antimicrobial and antifungal activities. For example, peptide derivatives of iodoquinazolinones/nitroimidazoles have shown promising antimicrobial activity against various pathogenic microbes, as well as anthelmintic activities against earthworm species, indicating their potential as novel agents for treating infectious diseases (Dahiya, Kumar, & Yadav, 2008).
Antihistaminic Agents
Another application is in the development of new H1-antihistaminic agents. For instance, novel 3-(4-chlorophenyl)-2-(3-substituted propyl) quinazolin-4-(3H)-ones have been synthesized and tested for in vivo H1-antihistaminic activity, with some compounds providing significant protection against histamine-induced bronchospasm in animal models. This research suggests the potential of such compounds in developing new treatments for allergic reactions (Alagarsamy & Parthiban, 2012).
Properties
IUPAC Name |
5-[(3-chlorophenyl)methylsulfanyl]-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c1-12(2)17-19(25)24-18(23-17)15-8-3-4-9-16(15)22-20(24)26-11-13-6-5-7-14(21)10-13/h3-10,12,17H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYYSYOXKJHDTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
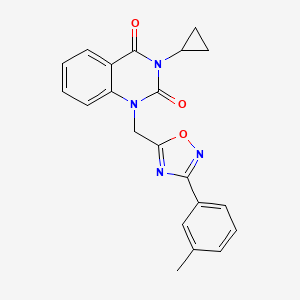
![3-[(2R,3S)-3-Methyloxolan-2-yl]-4-propan-2-yl-1H-1,2,4-triazol-5-one](/img/structure/B2823756.png)


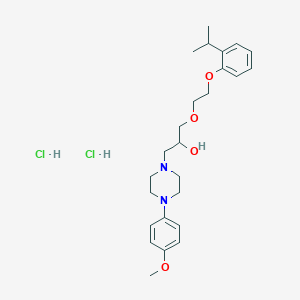
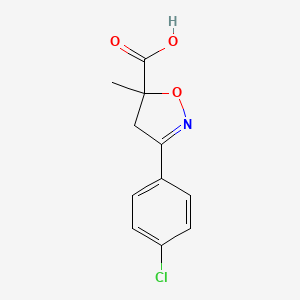
![2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2823764.png)
![Methyl 2-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2823765.png)
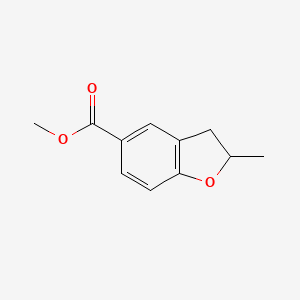
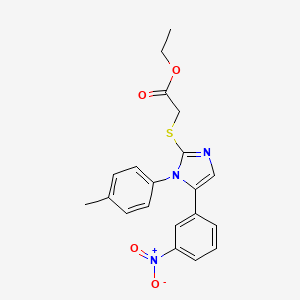
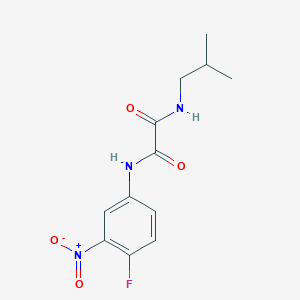
![[[2-(3-Methoxy-phenyl)-ethyl]-(toluene-4-sulfonyl)-amino]-acetic acid](/img/structure/B2823771.png)

